molecular formula C14H18N2O2 B13329164 4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one

4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one

Katalognummer: B13329164
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: IZQBCUVEGMGGDF-SDBXPKJASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one is a complex organic compound that belongs to the class of isobenzofuran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the isobenzofuran core through cyclization reactions.

    Step 2: Introduction of the piperazine ring via nucleophilic substitution or addition reactions.

    Step 3: Methylation of specific positions on the molecule using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor desired reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction to less oxidized forms using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isobenzofuran Derivatives: Compounds with similar core structures but different substituents.

    Piperazine Derivatives: Compounds with similar piperazine rings but different functional groups.

Uniqueness

4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical properties.

Eigenschaften

Molekularformel

C14H18N2O2

Molekulargewicht

246.30 g/mol

IUPAC-Name

4-methyl-5-[(2R,6S)-6-methylpiperazin-2-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H18N2O2/c1-8-5-15-6-13(16-8)10-3-4-11-12(9(10)2)7-18-14(11)17/h3-4,8,13,15-16H,5-7H2,1-2H3/t8-,13-/m0/s1

InChI-Schlüssel

IZQBCUVEGMGGDF-SDBXPKJASA-N

Isomerische SMILES

C[C@H]1CNC[C@H](N1)C2=C(C3=C(C=C2)C(=O)OC3)C

Kanonische SMILES

CC1CNCC(N1)C2=C(C3=C(C=C2)C(=O)OC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.